molecular formula C19H20BrN3O5 B11563520 N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

N-({N'-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide

Cat. No.: B11563520
M. Wt: 450.3 g/mol
InChI Key: XSBZJWUSRPEEMG-LSFURLLWSA-N
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Description

N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound that features a combination of aromatic rings, bromine, hydroxyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the hydrazone: The reaction between 5-bromo-2-hydroxy-3-methylbenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Coupling with 3,4-dimethoxybenzoyl chloride: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(5-Bromo-2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-benzamide
  • N-({N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-benzamide

Uniqueness

N-({N’-[(E)-(5-Bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is unique due to the presence of both bromine and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

Molecular Formula

C19H20BrN3O5

Molecular Weight

450.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(5-bromo-2-hydroxy-3-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H20BrN3O5/c1-11-6-14(20)7-13(18(11)25)9-22-23-17(24)10-21-19(26)12-4-5-15(27-2)16(8-12)28-3/h4-9,25H,10H2,1-3H3,(H,21,26)(H,23,24)/b22-9+

InChI Key

XSBZJWUSRPEEMG-LSFURLLWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)Br

Canonical SMILES

CC1=CC(=CC(=C1O)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC)Br

Origin of Product

United States

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